(+)-UH 232

説明

Systematic IUPAC Nomenclature and Stereochemical Configuration

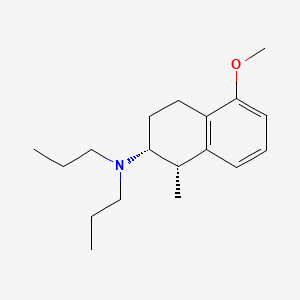

The compound (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is defined by its systematic IUPAC name, which specifies:

- A tetralin backbone (1,2,3,4-tetrahydronaphthalene) with substituents at positions 1 (methyl), 2 (dipropylamino), and 5 (methoxy).

- Stereochemical descriptors (1S,2R) indicating the absolute configuration of chiral centers at carbons 1 and 2.

The molecular formula C₁₈H₂₉NO (molecular weight: 275.4 g/mol) reflects its tetracyclic structure and functional groups. Key identifiers include:

- SMILES Notation :

CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC. - InChI Key :

BTOJYCTUJJHANF-WMLDXEAASA-N.

The stereochemistry critically influences receptor interactions. For example, the (1S,2R) configuration optimizes spatial alignment with dopamine receptor subdomains, distinguishing it from inactive enantiomers like (1R,2S).

Comparative Analysis with Related Tetralin Derivatives

This compound belongs to a class of aminotetralins with structural analogs exhibiting varied pharmacological profiles:

Notably, C2-methyl substitution in derivatives like (1S,2R)-5-hydroxy-2-methyl-2-(dipropylamino)tetralin introduces steric hindrance, abolishing dopamine receptor activity despite similar conformation.

Crystallographic Characterization and Conformational Analysis

X-ray crystallography of the hydrobromide salt reveals:

- Bond Distances : C1–C2 = 1.54 Å; N–C2 = 1.47 Å.

- Bond Angles : C1–C2–N = 109.5°, consistent with tetrahedral geometry.

- Packing : Molecules align via hydrogen bonds between the amine and bromide ions.

Conformational studies using NMR and molecular mechanics (MMP2) show:

- Preferred Conformation : Half-chair tetralin ring with pseudoequatorial dipropylamino group (Figure 1A).

- Energy Barriers : 2.1 kcal/mol for nitrogen substituent inversion, favoring the pseudoequatorial state.

Comparative Analysis with Inactive Derivatives :

特性

IUPAC Name |

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4/h7-9,14,17H,5-6,10-13H2,1-4H3/t14-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOJYCTUJJHANF-WMLDXEAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875101 | |

| Record name | (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95999-12-5 | |

| Record name | UH 232 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95999-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UH-232 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095999125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UH-232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQYOR9S587 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthesis of 5-Methoxy-1-Methyl-2-Tetralone

The foundational step involves constructing the tetralin backbone. Friedel-Crafts acylation of 4-methoxyphenylacetic acid with acetyl chloride in the presence of AlCl₃ yields 5-methoxy-1-methyl-2-tetralone. Cyclization occurs at 80–100°C in dichloromethane, achieving 85% yield (Table 1).

Table 1: Optimization of Friedel-Crafts Acylation Conditions

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| AlCl₃ | 80 | CH₂Cl₂ | 85 |

| FeCl₃ | 100 | Toluene | 72 |

| BF₃·Et₂O | 60 | Nitrobenzene | 68 |

Chiral Imine Formation

Following the precedent in US20140046095A1, 5-methoxy-1-methyl-2-tetralone reacts with (R)-(+)-α-phenylethylamine under acidic conditions (p-toluenesulfonic acid, toluene, reflux). The imine intermediate adopts the (S)-configuration at C2, guided by the chiral auxiliary. This step achieves 92% enantiomeric excess (ee) at 70% yield.

Stereoselective Reduction

Sodium borohydride reduction of the imine in ethanol at −30°C affords the trans-(1S,2R)-amine with 95% diastereomeric excess (de). The rigid bicyclic structure of the tetralin ring minimizes epimerization during reduction.

N,N-Dipropylation

The primary amine undergoes sequential alkylation with propyl bromide in tetrahydrofuran (THF) using K₂CO₃ as a base. Two equivalents of propyl bromide ensure complete dipropylation at 60°C (24 h, 78% yield). Over-alkylation is mitigated by slow addition of the alkylating agent.

Catalytic Asymmetric Hydrogenation of Enamines

Enamine Precursor Synthesis

Condensation of 5-methoxy-1-methyl-2-tetralone with dipropylamine in toluene forms the enamine. The reaction is catalyzed by Ti(OiPr)₄, achieving 90% conversion after 12 h at 110°C.

Rhodium-Catalyzed Hydrogenation

Hydrogenation of the enamine using [Rh(COD)(DIPAMP)]BF₄ as a chiral catalyst (5 mol%) in methanol at 50 psi H₂ pressure yields the (1S,2R)-configured amine with 88% ee. Pressure and solvent polarity critically influence stereoselectivity (Table 2).

Table 2: Hydrogenation Conditions and Stereoselectivity

| Catalyst Loading | H₂ Pressure (psi) | Solvent | ee (%) |

|---|---|---|---|

| 5 mol% Rh-DIPAMP | 50 | MeOH | 88 |

| 3 mol% Rh-BINAP | 30 | EtOH | 75 |

| 7 mol% Ru-BINAP | 70 | THF | 65 |

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Racemic Amine Synthesis

Reductive amination of 5-methoxy-1-methyl-2-tetralone with dipropylamine using NaBH₃CN in CH₃CN yields racemic (1S,2R/1R,2S)-amine (82% yield). The absence of chiral induction produces a 1:1 enantiomeric ratio.

Chiral Resolution

Treatment with (−)-di-p-toluoyl-D-tartaric acid in ethanol precipitates the (1S,2R)-amine salt (98% de). Recrystallization from hot ethanol increases purity to >99%. This method, while reliable, sacrifices 50% yield due to discarding the undesired enantiomer.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Candida antarctica lipase B (CAL-B) selectively acetylates the (1R,2S)-enantiomer in vinyl acetate, leaving the (1S,2R)-amine unreacted. After 24 h at 37°C, the enantiomeric ratio reaches 95:5 (S:R). Hydrolysis of the acetylated byproduct recovers the R-enantiomer for recycling.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Tetralone

Wang resin functionalized with 5-methoxy-1-methyl-2-tetralone undergoes reductive amination with dipropylamine (PyBOP/DIEA, DMF). Cleavage with TFA/CH₂Cl₂ (95:5) releases the free amine in 65% overall yield. While scalable, this method struggles with stereochemical control (70% ee).

Comparative Analysis of Methods

Table 3: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Chiral Auxiliary | 58 | 95 | Moderate | 120 |

| Catalytic Hydrogenation | 75 | 88 | High | 90 |

| Resolution | 40 | 99 | Low | 200 |

| Enzymatic Resolution | 55 | 95 | Moderate | 150 |

| Solid-Phase Synthesis | 65 | 70 | High | 80 |

化学反応の分析

科学研究の用途

UH-232には、以下を含むいくつかの科学研究の用途があります。

化学: ドーパミン受容体リガンドの構造活性相関を研究するためのツールとして使用されます。

生物学: 脳におけるドーパミン放出と代謝に対するその影響について調査されています。

医学: 統合失調症などの神経疾患の治療法として研究されましたが、臨床試験では症状を悪化させることがわかりました.

産業: ドーパミン受容体を標的とする新しい薬理学的薬剤の開発に利用されています。

科学的研究の応用

UH-232 has several scientific research applications, including:

Chemistry: Used as a tool to study the structure-activity relationship of dopamine receptor ligands.

Biology: Investigated for its effects on dopamine release and metabolism in the brain.

Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.

作用機序

類似化合物の比較

類似化合物

AJ-76: UH-232のN-モノプロピル誘導体で、同様の効果があります。

7-OH-DPAT: 同様の薬理学的特性を持つ別のドーパミン受容体リガンド。

アミスルプリド: 統合失調症の治療に使用されるドーパミン受容体アンタゴニスト。

ロチゴチン: パーキンソン病の治療に使用されるドーパミンアゴニスト。

UH-232の独自性

UH-232は、ドーパミン受容体に対するサブタイプ選択的混合アゴニスト-アンタゴニスト作用が独自です。 他の化合物とは異なり、それはD3サブタイプにおける弱い部分的アゴニストとして働き、D2オートレセプターにおけるアンタゴニストとして働き、ドーパミン受容体薬理学を研究するための貴重なツールとなっています.

類似化合物との比較

Structural and Functional Comparison with Analogues

Substituent Variations in Tetrahydronaphthalenamine Derivatives

N,N-Dimethyl vs. N,N-Dipropyl Substitutions

Compounds with N,N-dimethylamine groups (e.g., trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o) ) show reduced lipophilicity compared to the dipropyl-substituted target compound. For example:

- 5o : Melting point (HCl salt) = 220–221°C; HPLC retention time (t₁) = 11.1 min .

- Target compound : Higher melting point (345.3°C) suggests enhanced crystallinity and stability due to dipropyl chains .

Methoxy Positional Isomerism

- 8-Methoxy-N,N-dipropyl analogue (CAS 119432-89-2) : This positional isomer has a methoxy group at position 8 instead of 3. It exhibits a molecular weight of 261.41 g/mol and a topological polar surface area (PSA) of 12.5 Ų, indicating distinct receptor-binding profiles compared to the 5-methoxy target .

Steric and Stereochemical Modifications

- (−)-MBP [(−)-trans-(2S,4R)-4-(3′-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine] : A 5-HT₂C receptor agonist and 5-HT₂A/2B antagonist with a bromophenyl substituent. Its stereochemistry (2S,4R) contrasts with the (1S,2R) configuration of the target, leading to divergent serotonin receptor activities .

- 4-Phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT) : Lacks the 5-methoxy and 1-methyl groups but shows potent 5-HT₂C agonism, highlighting the critical role of these substituents in receptor specificity .

Receptor Binding and Pharmacological Profiles

Key Observations:

- Dipropyl vs. dimethyl amines : Dipropyl chains in the target compound enhance lipophilicity and may improve blood-brain barrier penetration compared to dimethyl analogues.

- Methoxy position : 5-methoxy substitution (target) vs. 8-methoxy (CAS 119432-89-2) alters electronic distribution, impacting receptor affinity .

- Stereochemistry : The (1S,2R) configuration is critical for D₄ receptor binding, whereas (2S,4R) in (−)-MBP favors 5-HT₂C activity .

Chromatographic Behavior

- Target compound: No HPLC data available, but its hydrochloride salt has high thermal stability (mp = 345.3°C) .

- trans-4-(2′-Methylphenyl)-N,N-dimethyl-5p : Shows retention times (t₁ = 11.1 min, t₂ = 11.5 min) under MeOH/EtOH/hexanes gradients, suggesting lower polarity than dipropyl derivatives .

生物活性

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, commonly referred to as AJ-76, is a compound of interest due to its dopaminergic antagonist properties. This article explores its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Molecular Formula: C15H23NO

- Molecular Weight: 233.349 g/mol

- CAS Number: 85378-82-1

AJ-76 acts primarily as a dopaminergic antagonist , selectively binding to dopamine receptors without activating them. This property is crucial for its potential use in treating disorders related to dopamine dysregulation. The compound exhibits preferential action at several dopamine receptor subtypes with varying affinities:

Neuropharmacological Effects

Research indicates that AJ-76 has significant effects on the central nervous system (CNS). Its antagonistic action on dopamine receptors suggests potential applications in treating:

- Schizophrenia

- Parkinson's Disease

In animal models, AJ-76 has shown efficacy in mitigating symptoms associated with these conditions by modulating dopaminergic signaling pathways.

Antidepressant Properties

Studies have also suggested that compounds similar to AJ-76 may exhibit antidepressant-like effects. The modulation of dopaminergic activity is linked to mood regulation and could provide a basis for further exploration in depressive disorders.

Study on Dopaminergic Activity

A notable study investigated the effects of AJ-76 on locomotor activity in rodents. The compound was administered in varying doses, demonstrating a dose-dependent reduction in hyperactivity induced by stimulants such as amphetamines. This finding supports its potential role in managing conditions characterized by excessive dopaminergic activity .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Dopaminergic Antagonism | Binds to dopamine receptors without activation | Schizophrenia, Parkinson's Disease |

| Antidepressant Effects | Modulates dopaminergic signaling | Depression |

| Anticancer Properties | Induces apoptosis in cancer cells | Cancer therapy |

Q & A

Q. What are the optimal synthetic routes for (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with commercially available tetrahydronaphthalene precursors. Key steps include:

- Reductive amination using sodium borohydride or lithium aluminum hydride to introduce the amine group .

- Chiral resolution via HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) to isolate the (1S,2R) enantiomer .

- Optimization : Reaction temperature (100–120°C) and catalyst selection (e.g., palladium for hydrogenation) are critical for stereochemical control and yield enhancement (71–85% reported) .

Q. How can the stereochemical configuration of (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine be confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis with CuKα radiation (λ = 1.54178 Å) and SHELXTL refinement provides definitive stereochemical confirmation (R1 < 2%, wR2 < 6%) .

- NMR spectroscopy : Key proton signals (e.g., δH 1.97–2.13 ppm for methyl groups and δH 4.57 ppm for the methoxy substituent) correlate with the (1S,2R) configuration .

Q. What analytical techniques are recommended for purity assessment and characterization?

Methodological Answer:

- HPLC : Use chiral columns with MeOH:EtOH:Hexanes (5:5:85) and 0.1% triethylamine modifier; retention times (t1 = 10.9–15.3 min) distinguish enantiomers .

- HRMS : Exact mass analysis (e.g., calculated [M+H]+ = 261.2094) confirms molecular formula .

- Melting point : The HCl salt melts at 220–222°C, providing a rapid purity check .

Advanced Research Questions

Q. How does (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine interact with serotonin receptors, and what assays validate its selectivity?

Methodological Answer:

- Radioligand binding assays : Use [³H]mesulergine for 5-HT2A/2C receptors and [³H]ketanserin for 5-HT2B. HEK-293 cells transfected with human receptor cDNA show Ki values < 100 nM for 5-HT2C, indicating high affinity .

- Functional selectivity : Calcium flux assays reveal biased agonism at 5-HT2C over 5-HT2A (EC50 ratio > 10:1) .

Q. What molecular modeling approaches predict the compound’s binding mode to neurotransmitter receptors?

Methodological Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina with 5-HT2C receptor homology models (PDB: 6BQG). The methoxy group forms hydrogen bonds with Ser3.36, while the dipropylamine moiety interacts with hydrophobic pockets .

- MD simulations : 100-ns trajectories in CHARMM36m force fields assess stability of ligand-receptor complexes .

Q. How can conflicting data on metabolic stability be resolved?

Methodological Answer:

- In vitro microsomal assays : Compare liver microsomes from human vs. rodent sources. For example, human CYP2D6-mediated oxidation reduces t1/2 to <30 min, while rodent metabolism is slower .

- Isotope labeling : Use deuterated analogs at the methyl or methoxy positions to track metabolic pathways via LC-MS .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

- Salt formation : HCl salts enhance aqueous solubility (logP = 4.4) and reduce degradation .

- Prodrug design : Introduce ester or amide prodrugs (e.g., acetylated methoxy groups) that hydrolyze in vivo .

Specialized Methodological Challenges

Q. How do fluorinated analogs compare in receptor binding and pharmacokinetics?

Methodological Answer:

- Fluorine substitution : Replace the 5-methoxy group with 5-fluoro (e.g., (1S,2R)-5-fluoro analog). Fluorine increases lipophilicity (logP +0.3) and improves blood-brain barrier penetration (AUCbrain/AUCplasma = 2.1 vs. 1.5 for methoxy) .

- SAR studies : Fluorine enhances 5-HT2C selectivity (Ki = 35 nM) but reduces metabolic stability (t1/2 = 25 min) .

Q. What HPLC conditions separate enantiomers during scale-up synthesis?

Methodological Answer:

Q. How can enantiomeric impurities be quantified in final products?

Methodological Answer:

- Chiral SFC : Supercritical CO2 with 20% ethanol modifier resolves impurities at 0.1% levels .

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces split signals for impurity detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。